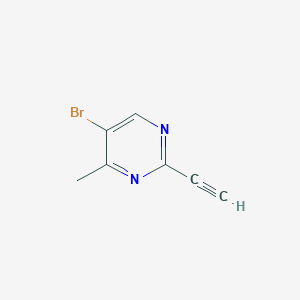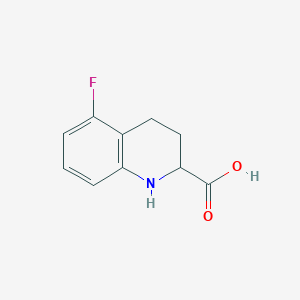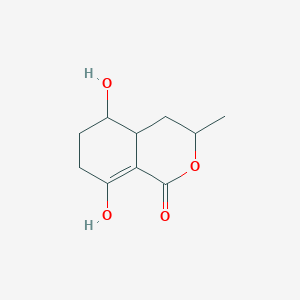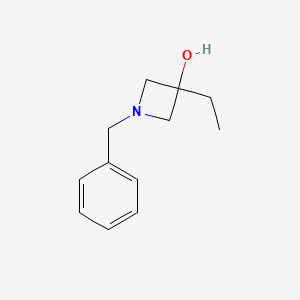
5-Chloro-2,7-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,7-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of chlorine and methyl groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring . Another method involves the use of microwave-assisted synthesis, where anilinosuccinimide derivatives react with α-dicarbonyl compounds in the presence of acetic acid as a Brønsted-acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of eco-friendly and reusable catalysts, such as those promoted by microwave and ultraviolet irradiation, is gaining popularity due to their sustainability and efficiency .
化学反应分析
Types of Reactions
5-Chloro-2,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring is highly reactive and can be replaced by nucleophiles.
Electrophilic Substitution: The methyl groups in the quinoline ring can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Electrophiles: Such as halogens and nitro groups for electrophilic substitution.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
科学研究应用
5-Chloro-2,7-dimethylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antiviral drugs.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2,7-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the action of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
相似化合物的比较
Similar Compounds
4,7-Dichloroquinoline: Another chlorinated quinoline derivative used in the synthesis of antimalarial drugs.
2-Chloro-5,7-dimethylquinoline: A similar compound with different substitution patterns, affecting its chemical reactivity and biological activity.
Uniqueness
5-Chloro-2,7-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
5-chloro-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3 |
InChI 键 |
JCVGXSXKZJGVBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


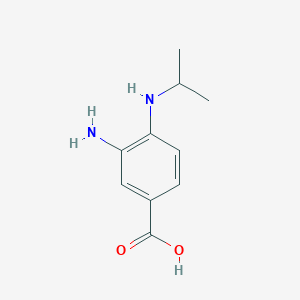


![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
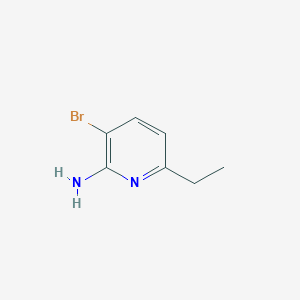
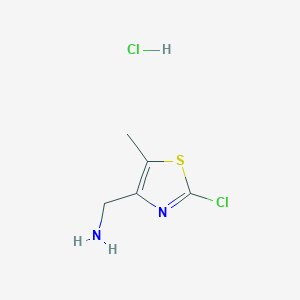
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
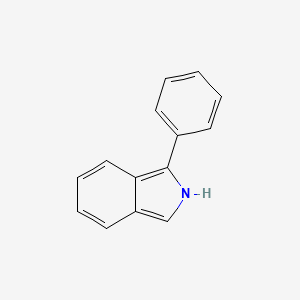
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)
